3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione
Description
3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione is a substituted pyrrole-dione derivative characterized by a bicyclic framework with a 2,4-dione moiety. The compound features two distinct substituents: a 2-methylprop-1-en-1-yl (isobutenyl) group at the 3-position and a 2-methylpropyl (isobutyl) group at the 5-position. The absence of detailed pharmacological or synthetic data in the provided evidence underscores the need for further investigation into its applications.
Properties
CAS No. |
496941-91-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(2-methylprop-1-enyl)-5-(2-methylpropyl)pyrrole-2,4-dione |
InChI |
InChI=1S/C12H17NO2/c1-7(2)5-9-11(14)10(6-8(3)4)13-12(9)15/h5,8-9H,6H2,1-4H3 |
InChI Key |
SCVBNACRSBOLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=O)C(C1=O)C=C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-methylprop-1-ene with a suitable pyrrole precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyrrole derivatives, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Methylprop-1-en-1-yl)-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways and processes. The exact mechanism may vary depending on the context of its application and the specific targets involved.
Comparison with Similar Compounds
Pyrrole-dione vs. Pyrimidine-dione Derivatives
The target compound’s pyrrole-dione core differs from pyrimidine-dione derivatives (e.g., compounds 7, 8, and 9 in ). Pyrimidine-diones feature a six-membered aromatic ring with two nitrogen atoms, whereas pyrrole-diones have a five-membered non-aromatic ring with one nitrogen atom. Substituents on pyrimidine-diones in , such as hydroxymethyl and methoxymethyl groups, increase hydrophilicity, contrasting with the hydrophobic isobutenyl and isobutyl groups on the target compound .
Substituent Effects
- Hydrophobic vs. Hydrophilic Groups : The isobutenyl and isobutyl groups in the target compound likely reduce solubility in polar solvents compared to the hydroxyl-bearing pyrimidine-diones in . This property may influence pharmacokinetic behavior, such as membrane permeability.
Data Table: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
